molecular formula C14H27ClO B14649976 2,2-Dibutylhexanoyl chloride CAS No. 52061-79-7

2,2-Dibutylhexanoyl chloride

Cat. No.: B14649976
CAS No.: 52061-79-7
M. Wt: 246.81 g/mol
InChI Key: RKPSPRBQDXXYPM-UHFFFAOYSA-N
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Description

2,2-Dibutylhexanoyl chloride is an organic compound with the molecular formula C14H27ClO. It is an acyl chloride, which is a derivative of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibutylhexanoyl chloride can be synthesized through the reaction of 2,2-dibutylhexanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents like thionyl chloride or phosphorus trichloride (PCl3). The reaction is conducted in a controlled environment to ensure safety and efficiency, with the by-products being carefully managed.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutylhexanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids, respectively.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-dibutylhexanoic acid and hydrochloric acid.

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines to form amides.

    Alcohols: Reacts with alcohols to form esters.

    Water: Hydrolyzes in the presence of water to form the corresponding carboxylic acid.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

2,2-Dibutylhexanoyl chloride has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-dibutylhexanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles by forming a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the acylated product. This mechanism is common for acyl chlorides and involves the formation of a covalent bond between the carbonyl carbon and the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dibutylhexanoic acid: The parent carboxylic acid from which 2,2-dibutylhexanoyl chloride is derived.

    2,2-Dibutylhexanol: The corresponding alcohol obtained by reduction.

    2,2-Dibutylhexanamide: The amide formed by reaction with amines.

Uniqueness

This compound is unique due to its reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form various derivatives through nucleophilic substitution reactions highlights its versatility in chemical research and industrial applications .

Properties

CAS No.

52061-79-7

Molecular Formula

C14H27ClO

Molecular Weight

246.81 g/mol

IUPAC Name

2,2-dibutylhexanoyl chloride

InChI

InChI=1S/C14H27ClO/c1-4-7-10-14(13(15)16,11-8-5-2)12-9-6-3/h4-12H2,1-3H3

InChI Key

RKPSPRBQDXXYPM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(CCCC)C(=O)Cl

Origin of Product

United States

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